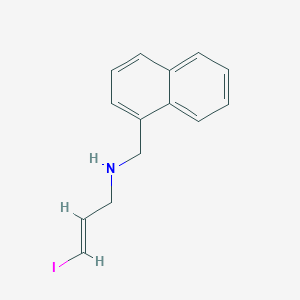
3-Iodopropylene-1-naphthalene Methyl Amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 3-Iodopropylene-1-naphthalene Methyl Amine typically involves the reaction of 1-naphthalenemethanamine with 3-iodo-2-propen-1-yl . The reaction conditions and specific reagents used can vary, but the process generally requires careful control of temperature and pH to ensure the desired product is obtained . Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production .
化学反応の分析
3-Iodopropylene-1-naphthalene Methyl Amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: The iodine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
3-Iodopropylene-1-naphthalene Methyl Amine is utilized in various scientific research fields:
作用機序
The mechanism of action of 3-Iodopropylene-1-naphthalene Methyl Amine involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, altering their activity and leading to various biochemical effects . The exact molecular targets and pathways depend on the specific context of its use in research .
類似化合物との比較
3-Iodopropylene-1-naphthalene Methyl Amine can be compared with other similar compounds, such as:
N-(3-Iodo-2-propen-1-yl)-1-naphthalenemethanamine: This compound has a similar structure but may exhibit different reactivity and applications.
1-Naphthalenemethanamine: This compound lacks the iodine and propylene groups, leading to different chemical properties and uses.
生物活性
3-Iodopropylene-1-naphthalene Methyl Amine (CAS Number: 1076198-32-7) is a chemical compound that has garnered interest in various scientific fields, particularly in chemistry and biology. This article delves into its biological activity, synthesis, mechanisms of action, and potential applications, supported by data tables and relevant research findings.
Molecular Formula: C14H14IN
Molecular Weight: 323.17 g/mol
IUPAC Name: (E)-3-iodo-N-(naphthalen-1-ylmethyl)prop-2-en-1-amine
Canonical SMILES: C1=CC=C2C(=C1)C=CC=C2CNCC=CI
The compound features a naphthalene core with an iodine substituent and a propylene amine group, which contributes to its unique reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of 1-naphthalenemethanamine with 3-iodo-2-propen-1-yl derivatives. Various methods can be employed to optimize yield and purity, including:
- Oxidation : Converts the compound into oxidized derivatives.
- Reduction : Produces different reduced forms.
- Substitution Reactions : The iodine atom can be replaced with other functional groups using appropriate reagents.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may bind to proteins or enzymes, altering their activity, which can lead to various biochemical effects. The precise mechanisms are still under investigation but suggest potential roles in:
- Biochemical Pathways : Involvement in signaling pathways or metabolic processes.
- Therapeutic Applications : Potential use in drug development due to its structural properties .
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antihypertensive Effects : Some naphthalene derivatives have shown promise as antihypertensive agents .
- Vasodilatory Properties : Related compounds have been studied for their ability to induce vasodilation, which could have implications for cardiovascular health .
Comparison with Similar Compounds
| Compound Name | Structure Similarity | Biological Activity |
|---|---|---|
| N-(3-Iodo-2-propen-1-yl)-1-naphthalenemethanamine | High | Antihypertensive |
| 1-Naphthalenemethanamine | Moderate | Basic naphthalene activity |
Case Studies and Research Findings
Several studies have explored the biological effects of naphthalene derivatives, providing insight into the potential applications of this compound:
- Toxicity Studies : Research has shown that methylnaphthalenes can cause cellular necrosis in specific animal models, suggesting caution in therapeutic applications .
- Pharmacological Investigations : A study indicated that certain naphthalene derivatives possess vasodilatory effects, which could be beneficial in treating hypertension .
- Comparative Analysis : Investigations into the pulmonary toxicity of related compounds revealed species-selective effects, highlighting the importance of understanding species differences when evaluating potential therapeutic uses .
特性
IUPAC Name |
(E)-3-iodo-N-(naphthalen-1-ylmethyl)prop-2-en-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14IN/c15-9-4-10-16-11-13-7-3-6-12-5-1-2-8-14(12)13/h1-9,16H,10-11H2/b9-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQDOINGZYLZAOT-RUDMXATFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CNCC=CI |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2CNC/C=C/I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14IN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













